molecular formula C14H16Cl2N2O3 B5421672 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-4-oxobutanoic acid

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B5421672
M. Wt: 331.2 g/mol
InChI Key: VMYHHRFCEACKGL-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the reaction of 3,4-dichloroaniline with piperazine to form the intermediate 4-(3,4-dichlorophenyl)piperazine. This intermediate is then reacted with succinic anhydride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: A similar compound with two piperazine rings substituted with dichlorophenyl groups.

    7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone: Another related compound with a quinolinone moiety

Uniqueness

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to its specific substitution pattern and the presence of both a piperazine ring and a 4-oxobutanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c15-11-2-1-10(9-12(11)16)17-5-7-18(8-6-17)13(19)3-4-14(20)21/h1-2,9H,3-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYHHRFCEACKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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